

Physicochemical properties of 1H-Pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Pyrrole-2-carboxamide

Cat. No.: B1583015

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1H-Pyrrole-2-carboxamide**

Introduction: The Significance of a Core Scaffold

1H-Pyrrole-2-carboxamide stands as a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, aromatic structure serves as a versatile scaffold found in a multitude of natural products and synthetic bioactive molecules, including anti-infectives and enzyme inhibitors.^{[1][2][3]} The biological activity and ultimate therapeutic success of any drug candidate derived from this core are intrinsically linked to its physicochemical properties.^{[4][5]} These properties govern how a molecule behaves in a biological system, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).^{[6][7]}

This guide offers a detailed examination of the core physicochemical attributes of **1H-Pyrrole-2-carboxamide**. It is intended for researchers, medicinal chemists, and drug development professionals, providing not only foundational data but also the causality behind experimental choices for property determination. By understanding these principles, scientists can better predict and optimize the "drug-like" qualities of novel compounds built upon this valuable scaffold.

Molecular and Structural Properties

The fundamental identity of **1H-Pyrrole-2-carboxamide** is defined by its molecular structure and composition. These basic properties are the foundation upon which all other physicochemical characteristics are built.

Property	Value	Source
IUPAC Name	1H-pyrrole-2-carboxamide	[8]
Molecular Formula	C ₅ H ₆ N ₂ O	[8] [9]
Molecular Weight	110.11 g/mol	[8] [9]
Canonical SMILES	C1=CC(=C(N1)C(=O)N)	[8] [9]
InChI Key	RLOQBKJCOAXOLR-UHFFFAOYSA-N	[8] [9]
CAS Number	4551-72-8	[8]
Appearance	Solid (typically white or off-white)	[9] [10]

Key Physicochemical Properties: A Quantitative Overview

The interaction of a drug candidate with a biological system is dictated by a balance of properties. For **1H-Pyrrole-2-carboxamide**, the most critical of these are its solubility, ionization state (pKa), and lipophilicity (logP). While extensive experimental data for the parent compound is not always available in public databases, computed values and data for analogous structures provide a valuable starting point.

Physicochemical Property	Value / Status	Significance in Drug Development
Melting Point	Not available	Influences formulation, stability, and purification.
Boiling Point	Not available	Relevant for purification and stability at high temperatures.
Aqueous Solubility	Requires experimental determination	Critical for absorption and formulation; poor solubility can hinder bioavailability. [11]
pKa (Acid Dissociation Constant)	Data available in IUPAC Digitized pKa Dataset	Determines the charge state at physiological pH, affecting solubility, permeability, and target binding. [5]
logP (Octanol-Water Partition Coefficient)	0.2 (Computed XLogP3-AA)	Measures lipophilicity, which impacts permeability, metabolism, and potential for toxicity. [8]

```
graph TD
  rankdir=LR;
```

```
node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

subgraph "Drug Discovery & Development Pipeline"
    A[Compound Synthesis

    (1H-Pyrrole-2-carboxamide Scaffold)] --> B{Physicochemical
    Profiling};
    B --> C[Solubility];
    B --> D[Lipophilicity (logP/logD)];
    B --> E[Ionization (pKa)];
    B --> F[Stability];
    end

    subgraph "Biological Consequences"
        C --> G[Formulation & Bioavailability];
        D --> H[Membrane Permeability & Metabolism];
        E --> I[Absorption & Distribution];
        F --> J[Shelf-life & Dosing];
    end

    subgraph "Optimization & Selection"
        K[ADMET Profiling]
        G & H & I & J --> K;
        K --> L((Lead Candidate));
    end

    A[Compound Synthesis]
    B{Profiling}
    C[Solubility]
    D[Lipophilicity]
    E[Ionization]
    F[Stability]
    G[Bioavailability]
    H[Permeability]
    I[Distribution]
    J[Dosing]
    K[ADMET]
    L((Lead Candidate))
```

```
node [fillcolor="#F1F3F4", fontcolor="#202124"];
A; L;

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
B; K;

node [fillcolor="#FBBC05", fontcolor="#202124"];
C; D; E; F;

node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
G; H; I; J;

edge [color="#5F6368"];

}
```

Physicochemical properties guiding the drug discovery process.

In-Depth Analysis of Core Properties

Aqueous Solubility

Solubility is the measure of a compound's ability to dissolve in a solvent. In drug development, aqueous solubility is a paramount property, as a compound must be in solution to be absorbed by the body.[\[11\]](#)

- Expertise & Causality: Poor aqueous solubility is a primary reason for the failure of promising drug candidates. [\[11\]](#) For oral drugs, the compound must dissolve in the gastrointestinal fluids before it can permeate the gut wall. The pyrrole-carboxamide scaffold, while containing hydrogen bond donors and acceptors, has an aromatic core that can limit solubility. Modifications to the scaffold are often necessary to enhance this property, for instance, by adding ionizable groups or polar substituents.[\[12\]](#)

Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 mixture of its protonated and deprotonated forms.[\[13\]](#) This is crucial because the ionization state of a drug affects its ability to cross biological membranes, which are primarily lipid-based.[\[5\]](#)

- Expertise & Causality: Neutral, uncharged species are generally more capable of passive diffusion across cell membranes. The **1H-Pyrrole-2-carboxamide** structure has both a weakly acidic proton (on the pyrrole nitrogen) and potentially basic character (amide group). Knowing the pKa values allows chemists to predict the charge state of the molecule in different body compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.4, blood at pH 7.4). This prediction is essential for understanding absorption and distribution profiles.

Relationship between pH, pKa, and ionization state.

Lipophilicity (logP)

Lipophilicity, or "fat-loving" character, is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is commonly expressed as its logarithm, logP.[\[14\]](#)

- Expertise & Causality: A compound's logP value provides critical insight into its "drug-like" nature.
 - High logP (>3): Indicates high lipophilicity. Such compounds readily cross lipid membranes but may suffer from poor aqueous solubility, high metabolic turnover, and potential off-target toxicity.[\[12\]](#)
 - Low logP (<1): Indicates high hydrophilicity. These compounds often have good aqueous solubility but may struggle to cross cell membranes, leading to poor absorption.
 - Optimal Range: For many oral drugs, a balanced logP (typically 1-3) is desired to achieve both sufficient solubility and membrane permeability.[\[6\]](#) The computed logP of 0.2 for **1H-Pyrrole-2-carboxamide** suggests it is a relatively polar molecule, providing a good starting point for modification.[\[8\]](#)

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating systems for generating reliable data.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the "gold standard" method for determining thermodynamic equilibrium solubility.[\[11\]](#)

Objective: To determine the maximum concentration of **1H-Pyrrole-2-carboxamide** that can be dissolved in an aqueous buffer at a specific temperature.

Methodology:

- Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Ensure the temperature of a shaking incubator or water bath is maintained at a constant temperature (e.g., 25°C or 37°C).
- Sample Addition: Add an excess amount of solid **1H-Pyrrole-2-carboxamide** to a known volume of the PBS buffer in a sealed glass vial. The key is to ensure that undissolved solid remains visible, confirming saturation.
- Equilibration: Place the vial in the shaking incubator and agitate for a defined period, typically 24-48 hours, to allow the system to reach equilibrium.[\[11\]](#)

- Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
- Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Extreme care must be taken to avoid aspirating any solid particles. Filtration through a 0.22 μ m filter may be necessary.
- Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of **1H-Pyrrole-2-carboxamide** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is reported in units such as mg/mL or μ M, based on the measured concentration of the saturated solution.

Protocol: pKa Determination (Potentiometric Titration)

This method measures changes in pH as a titrant is added to a solution of the compound, allowing for the identification of inflection points that correspond to pKa values.[\[15\]](#)[\[16\]](#)

Objective: To determine the pKa of the ionizable groups of **1H-Pyrrole-2-carboxamide**.

Methodology:

- System Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[\[15\]](#)
- Sample Preparation: Accurately weigh and dissolve a known amount of **1H-Pyrrole-2-carboxamide** in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a sample solution of known concentration (e.g., 1 mM).[\[15\]](#) Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.
- Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
- Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate a basic group, or 0.1 M NaOH to titrate an acidic group).[\[13\]](#)
- Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[\[15\]](#)
- Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is numerically equal to the pH at the half-equivalence point of the titration curve.[\[17\]](#)[\[18\]](#) The equivalence point is identified as the inflection point of the curve.

Protocol: logP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[\[14\]](#)[\[19\]](#)

Objective: To experimentally determine the octanol-water partition coefficient (logP) of **1H-Pyrrole-2-carboxamide**.

Methodology:

- Solvent Saturation: Prepare a biphasic system by mixing equal volumes of n-octanol and water (or PBS pH 7.4 for logD) in a separatory funnel. Shake vigorously and allow the layers to separate completely. This ensures that each phase is pre-saturated with the other.
- Compound Addition: Prepare a stock solution of **1H-Pyrrole-2-carboxamide** in the pre-saturated n-octanol.
- Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a glass vial. The typical volume ratio is 1:1 or 2:1.
- Equilibration: Seal the vial and shake it gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[20]
- Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
- Sampling: Carefully withdraw an aliquot from each layer for analysis.
- Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: $\text{LogP} = \log_{10}([\text{Organic}]/[\text{Aqueous}]).$ [14]

Experimental workflow for logP determination via the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Pyrrole-2-carboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information | High Purity Chemical | China Manufacturer [chemheterocycles.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. acdlabs.com [acdlabs.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. pKa Value Determination Guidance 2024 - Pharmaelix [pharmaelix.com]
- 18. byjus.com [byjus.com]
- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 20. enamine.net [enamine.net]
- To cite this document: BenchChem. [Physicochemical properties of 1H-Pyrrole-2-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583015#physicochemical-properties-of-1h-pyrrole-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com